molecular formula C17H26N2O4S B2974850 N-(2-(3-(4-methoxyphenyl)azepan-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 1795420-09-5

N-(2-(3-(4-methoxyphenyl)azepan-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No.: B2974850
CAS No.: 1795420-09-5
M. Wt: 354.47
InChI Key: VBLWPFMNDQADTA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an azepane ring, which is a seven-membered ring containing one nitrogen atom and six carbon atoms. It also has a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent, and a methanesulfonamide group, which is a sulfur-containing group commonly found in various pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the azepane ring, the attachment of the methoxyphenyl group, and the introduction of the methanesulfonamide group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the azepane ring. The presence of the methoxy group on the phenyl ring could influence the overall polarity of the molecule, and the sulfonamide group could form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the methoxy group might be susceptible to reactions that involve the breaking of the carbon-oxygen bond, and the sulfonamide group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of polar groups could increase its solubility in polar solvents .

Scientific Research Applications

Pharmacological Applications

Pharmacological studies have extensively investigated compounds for their therapeutic potentials, including anticancer, antimicrobial, and neuroprotective effects. For example, sulforaphane, a compound not structurally similar but relevant in the context of pharmacological research, has been studied for its antioxidant, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic properties. These investigations highlight the compound's promising chemopreventive agent against a variety of cancers and other diseases (Kim & Park, 2016).

Environmental Safety and Contaminant Removal

Research on environmental safety assesses the fate and toxicity of chemicals, including surfactants and pollutants, to ensure they do not adversely impact ecosystems. For instance, studies on the environmental properties, fate, and toxicity of high-volume surfactant classes have demonstrated their environmental safety at current levels of use, illustrating a commitment to sustainable chemical usage (Cowan-Ellsberry et al., 2014).

Drug Synthesis and Impurities

Innovations in drug synthesis methods are crucial for developing effective and safe pharmaceuticals. Research into the novel synthesis of drugs, such as omeprazole, and the identification of pharmaceutical impurities, plays a significant role in improving drug quality and efficacy. Such studies provide insights into the development of proton pump inhibitors and the characterization of their impurities, enhancing drug safety and performance (Saini et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Many drugs work by interacting with specific proteins in the body, and the structure of this compound could allow it to bind to certain targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses, such as in the development of new pharmaceuticals .

Properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-18(24(3,21)22)13-17(20)19-11-5-4-6-15(12-19)14-7-9-16(23-2)10-8-14/h7-10,15H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLWPFMNDQADTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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